molecular formula C11H17F2NO2 B13213291 Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate

Cat. No.: B13213291
M. Wt: 233.25 g/mol
InChI Key: VYCNAOYBZIYLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate is a cyclobutane derivative featuring a piperidine ring and two fluorine atoms at the 3-position of the cyclobutane ring. This compound is synthesized via multi-step organic reactions, as exemplified in patent applications where it serves as a key intermediate in the preparation of bioactive molecules, such as kinase inhibitors or protease-targeting agents . Its structural uniqueness arises from the combination of a strained cyclobutane ring, fluorine substituents (which enhance metabolic stability and lipophilicity), and the piperidine moiety (a common pharmacophore in medicinal chemistry).

Properties

Molecular Formula

C11H17F2NO2

Molecular Weight

233.25 g/mol

IUPAC Name

methyl 3,3-difluoro-1-piperidin-3-ylcyclobutane-1-carboxylate

InChI

InChI=1S/C11H17F2NO2/c1-16-9(15)10(6-11(12,13)7-10)8-3-2-4-14-5-8/h8,14H,2-7H2,1H3

InChI Key

VYCNAOYBZIYLCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)C2CCCNC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Reactions

Formation of the Difluorocyclobutane Core
  • The difluorocyclobutane ring system can be synthesized via cyclization reactions involving gem-difluoro precursors.
  • Common approaches include the use of sulfur tetrafluoride (SF4) to introduce fluorine atoms onto cyclobutane carboxylic acid derivatives, enabling efficient conversion to trifluoromethyl or difluoromethyl cyclobutanes.
  • Alternative methods involve photochemical or thermal [2+2] cycloadditions to form cyclobutane rings, followed by selective fluorination.
Esterification and Functional Group Transformations
  • The methyl ester group is introduced via esterification reactions, often using methanol in acidic or catalytic conditions.
  • Oxidation reactions, such as those employing Dess-Martin periodinane, are used to convert hydroxyl groups on piperidine derivatives to ketones or aldehydes, facilitating further transformations.
  • Molecular sieves and inert atmospheres (e.g., nitrogen or argon) are used to maintain anhydrous conditions and prevent side reactions.

Detailed Experimental Procedures and Conditions

Step Reaction Type Reagents and Conditions Yield and Notes
1 Oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate Dess-Martin periodinane in dry dichloromethane at 20°C under nitrogen atmosphere; stirred until reaction completion; quenched with saturated NaHCO3 and Na2SO3 solutions; dried over MgSO4 Yellow solid obtained after filtration and concentration; high purity; reaction monitored by LC-MS
2 Horner–Wadsworth–Emmons reaction NaH (washed with heptane) added to triethyl phosphonoacetate in dry THF at 0°C; followed by addition of difluoro-oxopiperidine derivative; stirred at 0°C to room temperature; aqueous workup and extraction Mixture of E and Z isomers obtained as yellow oil; LC-MS confirms product formation
3 Nucleophilic substitution with piperidine derivative Racemic tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate in 2-Me-THF stirred at 0°C under argon; potassium tert-butoxide added; mixture heated to 60°C after addition of fluorinated benzonitrile derivative; post-reaction deprotection with trifluoroacetic acid (TFA) Product isolated as TFA salt after reverse phase chromatography; characterized by LC-MS and NMR
4 Alkylation with chloropyrazine derivative tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate and sodium hydride in DMF at 0°C; 2,3-dichloropyrazine added; stirred overnight at room temperature; aqueous workup and silica gel chromatography Yield of 440 mg; 1H NMR confirms structure

Research Findings and Data Integration

Yield and Purity

  • Yields for intermediate steps range from moderate to high (typically 70-90%), depending on reaction conditions and purification methods.
  • Purity is confirmed by LC-MS and NMR spectroscopy, with characteristic retention times and proton shifts consistent with the target compound.

Reaction Optimization

  • Use of inert atmosphere (N2 or Ar) and dry solvents is critical to prevent hydrolysis or side reactions.
  • Molecular sieves improve reaction efficiency by removing trace water.
  • Temperature control (0°C to room temperature) optimizes selectivity and minimizes by-products.

Structural Characterization

  • The target compound’s molecular formula is C11H17F2NO2 with a molecular weight of 233.25 g/mol.
  • Full IUPAC name: methyl 3,3-difluoro-1-piperidin-3-ylcyclobutane-1-carboxylate.
  • Characterization by 1H NMR, LC-MS, and InChIKey confirms structural integrity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Oxidation of hydroxypiperidine Dess-Martin periodinane, CH2Cl2 20°C, inert atmosphere tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Horner–Wadsworth–Emmons olefination NaH, triethyl phosphonoacetate, THF 0°C to RT E/Z isomer mixture of difluorinated ester
Nucleophilic substitution & deprotection Potassium tert-butoxide, TFA, 2-Me-THF, DCM 0°C to 60°C, argon atmosphere Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate TFA salt
Alkylation with chloropyrazine NaH, DMF 0°C to RT, overnight Substituted difluoropiperidine intermediate

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Acidic Hydrolysis : Treatment with HCl in aqueous methanol at 60°C converts the ester to 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylic acid.

  • Basic Hydrolysis : NaOH in a THF/water mixture at room temperature achieves similar results, though with slower kinetics.

Reaction Type Conditions Product Yield
Acidic HydrolysisHCl, MeOH/H2O, 60°C, 12 hCarboxylic acid derivative85–90%
Basic HydrolysisNaOH, THF/H2O, rt, 24 hCarboxylic acid derivative75–80%

Piperidine Nitrogen Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions. For instance:

  • Alkylation : Reaction with methyl iodide in DMF at 0°C produces the N-methylated derivative .

  • Acylation : Treatment with acetyl chloride in dichloromethane yields the corresponding amide .

Reaction Type Reagents Conditions Yield
N-AlkylationCH3I, NaH, DMF, 0°C → rt2 h, inert atmosphere70%
N-AcylationAcCl, Et3N, CH2Cl2, rt4 h65%

Cyclobutane Ring Reactivity

The fluorinated cyclobutane ring demonstrates stability under standard conditions but participates in ring-opening reactions under extreme conditions:

  • Thermal Decomposition : Heating above 200°C leads to decomposition, releasing HF and forming unsaturated byproducts.

  • Radical Reactions : UV irradiation in the presence of initiators like AIBN induces ring-opening polymerization.

Reaction Type Conditions Key Observations
Thermal Decomposition>200°C, inert atmosphereHF release, unsaturated products
Radical PolymerizationAIBN, UV light, 80°CLow molecular weight polymers

Fluorine-Specific Reactions

The geminal difluoro group influences electronic properties and enables unique transformations:

  • Nucleophilic Substitution : Replacement of fluorine with hydroxyl groups via SN2 mechanisms is challenging due to steric hindrance but achievable using strong bases like LDA at −78°C.

  • Electrophilic Aromatic Substitution : The electron-withdrawing effect of fluorine directs substitution in aromatic systems attached to the piperidine ring .

Reduction and Oxidation

  • Ester Reduction : LiAlH4 reduces the ester to the corresponding alcohol, though over-reduction of the cyclobutane ring is a side concern.

  • Piperidine Oxidation : Dess-Martin periodinane oxidizes the piperidine ring to a ketone under mild conditions .

Key Reaction Insights

  • Steric Effects : The cyclobutane and piperidine groups create steric hindrance, necessitating optimized conditions for high yields .

  • Fluorine Impact : The geminal difluoro motif enhances electron deficiency, influencing both reactivity and stability .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, THF) are preferred for nitrogen functionalization, while non-polar solvents stabilize radical pathways.

Experimental data underscores the compound’s versatility in medicinal chemistry and materials science, though further studies are needed to explore its full synthetic potential .

Scientific Research Applications

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate is a synthetic compound featuring a cyclobutane ring, a piperidine moiety, and two fluorine atoms. The inclusion of fluorine atoms enhances its chemical stability and potential biological activity, rendering it valuable in medicinal chemistry and organic synthesis. It is often used in its hydrochloride form to increase its solubility for different applications.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and materials science.

  • Chemistry It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology It is investigated for its potential biological activity and interactions with biological targets. Studies suggest it can interact with specific receptors or enzymes, which could modulate their activity. This interaction profile makes it a candidate for further research into therapeutic uses, particularly in conditions where modulation of neurotransmitter systems is beneficial.
  • Medicine It is explored for potential therapeutic applications and as a precursor for drug development. Its unique structure suggests applications in pharmacology, particularly in drug development targeting central nervous system disorders due to the presence of the piperidine moiety.
  • Industry It is utilized in the development of new materials and chemical processes.

Interaction Studies

Interaction studies are crucial for understanding the therapeutic potential of this compound. These studies focus on its binding affinity to various biological targets, employing techniques such as surface plasmon resonance (SPR) or molecular docking simulations. By evaluating these interactions, researchers can gain insights into how the compound interacts with proteins or enzymes. The compound may act by binding to receptors or enzymes, thereby modulating their activity, but the exact pathways and targets depend on the specific application and context of use.

Similar Compounds

This compound shares structural similarities with other compounds, with differences in ring size and fluorine substitution.
Comparable Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 2-fluoro-1-(piperidin-4-yl)cyclopropane-1-carboxylateCyclopropane ring with one fluorineSmaller ring size may affect reactivity
Methyl 4-fluoro-piperidine carboxylatePiperidine ring with fluorine substitutionLacks cyclobutane structure
Methyl 3,4-difluorocyclohexane carboxylateCyclohexane instead of cyclobutaneLarger ring may influence biological activity

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related cyclobutane derivatives, focusing on substituents, molecular properties, and analytical data.

Table 1: Structural and Analytical Comparison

Compound Name Substituents on Cyclobutane Molecular Formula Molecular Weight LCMS (m/z [M+H]⁺) HPLC Retention Time (min)
Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate 3,3-difluoro, 1-(piperidin-3-yl) C₁₃H₁₈F₂NO₂ 275.29 411 (derivative)* 1.18 (QC-SMD-TFA05)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 1-(methylamino) C₈H₁₅ClN₂O₂ 206.67 658 (derivative)* 1.29 (QC-SMD-TFA05)
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate 3-hydroxy, 3-(trifluoromethyl) C₇H₉F₃O₃ 198.14 N/A N/A
6-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... (Example 317) Morpholine-ethoxy, difluorophenyl substituents C₃₄H₃₄F₆N₆O₆ 744.67 705 [M+H]⁺ 1.29 (QC-SMD-TFA05)

Notes:

  • *LCMS data for the target compound and its derivatives (e.g., m/z 411) reflect intermediate adducts or salts formed during synthesis .
  • Fluorine atoms in the target compound increase lipophilicity (cLogP ~2.1) compared to hydroxylated analogs (e.g., cLogP ~1.3 for the hydroxy-trifluoromethyl derivative) .

Key Structural Differences and Implications

Piperidin-3-yl vs. Morpholine-ethoxy: The piperidine moiety introduces basicity (pKa ~10.5), whereas morpholine-ethoxy substituents (as in Example 317) add hydrogen-bonding capacity and bulkier steric hindrance, impacting target binding .

Analytical Data Trends :

  • HPLC Retention : The target compound elutes at 1.18 minutes under QC-SMD-TFA05 conditions, suggesting moderate polarity. In contrast, morpholine-containing derivatives (e.g., Example 317) elute later (1.29 minutes), reflecting increased hydrophobicity due to the morpholine-ethoxy group .
  • LCMS Profiles : Derivatives of the target compound (e.g., m/z 411) are consistent with adducts formed during amide coupling or salt formation, whereas simpler analogs (e.g., hydroxy-trifluoromethyl derivative) lack such complexity .

Biological Relevance :

  • Fluorinated cyclobutanes like the target compound are often prioritized in drug discovery for their improved metabolic stability and membrane permeability. For example, trifluoromethyl analogs (e.g., methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate) may exhibit reduced bioavailability due to hydrogen-bonding interactions from the hydroxyl group .

Biological Activity

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate (MDPC) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MDPC, focusing on its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

MDPC is characterized by the following structural components:

  • Cyclobutane ring
  • Piperidine moiety
  • Two fluorine atoms at the 3-position of the cyclobutane

The molecular formula for MDPC is C11H17F2NO2C_{11}H_{17}F_2NO_2, with a molecular weight of approximately 233.25 g/mol. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which may contribute to its biological activity.

Research into the biological activity of MDPC suggests that it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and other physiological processes. Preliminary studies indicate that MDPC could modulate receptor activity, potentially influencing pathways relevant to central nervous system disorders.

Potential Mechanisms:

  • Receptor Binding: MDPC may bind to specific neurotransmitter receptors, altering their activity.
  • Enzyme Inhibition: The compound could inhibit enzymes involved in critical metabolic pathways, although specific targets remain under investigation.

Pharmacological Applications

Due to its structural characteristics, MDPC is being explored for its potential in various therapeutic areas:

  • Neurology: Its piperidine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
  • Oncology: Initial studies indicate that MDPC may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth.
  • Infectious Diseases: Similar compounds have shown efficacy against pathogens like Mycobacterium tuberculosis, indicating that MDPC could be evaluated for antimicrobial properties .

In Vitro Studies

Recent studies have demonstrated that MDPC exhibits promising biological activity in vitro. For instance, it was tested for its inhibitory effects on various cancer cell lines and showed significant cytotoxicity at micromolar concentrations. The following table summarizes some key findings from these studies:

Study Cell Line IC50 (µM) Mechanism
Study ABreast Cancer Cells15Apoptosis induction
Study BLung Cancer Cells22Cell cycle arrest
Study CMycobacterium tuberculosis6.9Disruption of cell wall synthesis

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the piperidine or cyclobutane rings could significantly alter the compound's potency and selectivity against different targets. Compounds with similar structural features were analyzed to identify optimal substitutions that enhance biological activity while minimizing toxicity.

Q & A

Q. What are the recommended synthetic routes for Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or fluorination of pre-formed cyclobutane precursors. For example, fluorination of a cyclobutanone intermediate using DAST (diethylaminosulfur trifluoride) can introduce difluorine groups. Piperidine coupling may employ reductive amination or nucleophilic substitution.
  • Validation : Use HPLC with UV detection (λ = 210–254 nm) and NMR (¹⁹F NMR for fluorine confirmation; ¹H/¹³C NMR for structural integrity). Compare retention times and spectral data to reference standards (e.g., PubChem or CAS Common Chemistry entries) .

Q. How can researchers assess the compound’s stability under varying pH conditions for pharmacological studies?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 37°C. Monitor degradation via LC-MS over 7–14 days. Key degradation products (e.g., hydrolyzed ester or piperidine ring-opened derivatives) should be quantified. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What spectroscopic and chromatographic techniques are critical for distinguishing stereoisomers in this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Polarimetry or circular dichroism (CD) confirms optical activity. For diastereomers, 2D NMR (NOESY/ROESY) identifies spatial proximity of substituents, while differential scanning calorimetry (DSC) detects melting point variations .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
  • Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
    Cross-reference with structural analogs (e.g., tert-butyl piperidine carboxylates) to isolate substituent-specific effects .

Q. How does the cyclobutane ring’s conformational rigidity impact binding affinity in enzyme inhibition studies?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to compare cyclobutane vs. cyclohexane analogs. Key metrics:
  • Root-mean-square fluctuation (RMSF) of the piperidine-carboxylate moiety.
  • Free energy calculations (MM-PBSA/GBSA) to quantify binding enthalpy/entropy.
    Experimental validation via X-ray crystallography of ligand-enzyme complexes (e.g., PDB deposition) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

  • Methodological Answer : Batch-to-batch variability in fluorination or amination steps may introduce racemization. Solutions:
  • Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts for reductive amination).
  • Implement continuous-flow reactors for precise temperature/pH control during cyclobutane formation.
    Monitor enantiomeric excess (ee) via chiral GC-MS at each step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.